molecular formula C23H19N3O4S B2846565 ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 1105236-00-7

ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B2846565
CAS No.: 1105236-00-7
M. Wt: 433.48
InChI Key: VBBCYTFMNRXIIT-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at the 7-position and an acetamido-linked ethyl benzoate moiety at the 3-position. Its molecular formula is C₂₃H₁₉N₃O₄S (MW: 433.48 g/mol) .

Properties

IUPAC Name

ethyl 3-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-9-6-10-17(11-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBCYTFMNRXIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is primarily researched for its potential as a therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development against diseases such as cancer and infections.

2. Anticancer Activity
Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Investigations have shown that it can modulate signaling cascades associated with tumor growth and metastasis, highlighting its potential as an anticancer agent .

3. Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial effects against various pathogens. This suggests its utility in treating infections and developing new antimicrobial therapies .

4. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant in the context of chronic inflammatory diseases .

Mechanistic Studies

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with GPCRs, which play critical roles in various physiological processes and disease states.

Case Studies

1. Anticancer Screening
A study involving multicellular spheroids demonstrated significant cytotoxicity against various cancer cell lines when treated with thienopyrimidine derivatives similar to ethyl 3-(2-{4-oxo-7-phenyl...}). This highlights the potential of these compounds as novel anticancer agents .

2. Mechanistic Insights
Further investigations into the compound's mode of action revealed that it could disrupt cellular signaling pathways critical for cancer progression and inflammation .

Mechanism of Action

The mechanism of action of ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position Variations

Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-Yl)Acetyl]Amino}Benzoate (CAS 61261-98-1)
  • Structure : Differs in the substitution position of the benzoate group (2-position instead of 3-position).
  • Impact: Positional isomerism may alter steric interactions with biological targets.
Ethyl 4-[[2-[(4-Oxo-3-Phenyl-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)Sulfanyl]Acetyl]Amino]Benzoate (CAS 686770-24-1)
  • Structure : Features a sulfanyl (S) group in the acetamido linker and a 4-substituted benzoate.
  • The 4-substitution may enhance π-π stacking interactions in hydrophobic binding sites .

Heterocycle Modifications

Ethyl 3-(1,3-Thiazol-2-Yl)Benzoate (CAS 886851-29-2)
  • Structure: Replaces the thienopyrimidine core with a thiazole ring.
  • Properties: Molecular formula C₁₂H₁₁NO₂S (MW: 233.28 g/mol), mp 50–52°C .
  • Impact : The simpler heterocycle reduces molecular weight and complexity, likely diminishing target specificity but improving synthetic accessibility.
Ethyl 1-Thieno[3,2-d]Pyrimidin-4-Ylpiperidine-4-Carboxylate (CAS 910037-27-3)
  • Structure: Incorporates a piperidine ring at the 4-position of the thienopyrimidine core.
  • Properties : Molecular formula C₁₄H₁₇N₃O₂S (MW: 291.37 g/mol), mp 64–66°C .
  • Impact : The basic piperidine nitrogen enhances solubility in acidic environments (e.g., gastric fluid), a trait absent in the original compound.

Complex Derivatives with Additional Rings

5-(2-(6-Hydroxy-2-Oxo-2H-Chromen-4-Yl)-7-Phenyl-5-Thioxo-5,6,7,7a-Tetrahydrothiazolo[4,5-d]Pyrimidin-3(2H)-Yl)-2-Methylthieno[3,4-d]Pyrimidin-4(3H)-One (Compound 19)
  • Structure : Combines thiazolo[4,5-d]pyrimidine and coumarin moieties.
  • Impact : The coumarin group introduces fluorescence properties, enabling cellular tracking. However, the increased rigidity may reduce bioavailability .
Crystalline (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-C]Pyrrole-1-Yl]Acetamide
  • Structure : Includes a methylsulfonyl group and ethoxy-methoxyphenyl substituents.
  • Impact : The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. The crystalline form improves formulation stability compared to amorphous analogs .

Biological Activity

Ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thienopyrimidine core. Its IUPAC name is this compound. The molecular formula is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, indicating the presence of nitrogen and sulfur in addition to carbon, hydrogen, and oxygen.

  • Enzyme Inhibition : this compound has been studied for its ability to inhibit various enzymes that are crucial in cancer progression and inflammation. For instance, compounds with similar thienopyrimidine structures have shown inhibitory effects on kinases involved in tumor growth and metastasis .
  • Antioxidant Activity : Some studies suggest that derivatives of thienopyrimidine exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer and other diseases .

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7) and lung cancer cells (A549). The IC50 values observed were comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF75.85
A54921.3

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Nitric Oxide Production : this compound has been shown to reduce the production of nitric oxide in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Case Studies

  • Breast Cancer Research : A study involving structural analogs of thienopyrimidines reported that compounds similar to this compound exhibited potent antitumor activity against vincristine-sensitive and resistant MCF7 cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of thienopyrimidine derivatives showed significant inhibition against key targets involved in cancer progression and inflammation. This suggests a promising avenue for further research into their therapeutic applications .

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